molecular formula C17H12N2O3 B2843535 N-(1,3-dioxoisoindolin-5-yl)cinnamamide CAS No. 518008-28-1

N-(1,3-dioxoisoindolin-5-yl)cinnamamide

Cat. No.: B2843535
CAS No.: 518008-28-1
M. Wt: 292.294
InChI Key: BIVOJMIXRQHEKC-RMKNXTFCSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)cinnamamide is a synthetic compound designed for research purposes, integrating the privileged phthalimide scaffold with a cinnamamide moiety. This molecular architecture is recognized for enhancing a compound's ability to traverse biological membranes, thereby improving cellular uptake in experimental models . The phthalimide core is a structure of high interest in medicinal chemistry, found in compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . Specifically, structural analogs featuring the cinnamamide group, such as (E)-N-(1,3-dioxoisoindolin-2-yl)cinnamamide, have been synthesized and investigated for their moderate antifungal activity, indicating the research value of this chemical class in developing new antimicrobial agents . Furthermore, related 1,3-dioxoisoindoline derivatives have demonstrated significant potential as inhibitors of dipeptidyl peptidase-4 (DPP-4), a established target for type 2 diabetes research, with some analogs showing high binding affinities in molecular docking studies . The incorporation of the phthalimide moiety also points to potential immunomodulatory and anti-angiogenic activities, mechanisms associated with well-known derivatives like thalidomide and its analogs (lenalidomide, pomalidomide) . Researchers can utilize this compound as a key intermediate or lead candidate in various pharmacological and bioactivity screening programs. This product is intended for research applications only and is not classified as a drug, food, or cosmetic. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(1,3-dioxoisoindol-5-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-15(9-6-11-4-2-1-3-5-11)18-12-7-8-13-14(10-12)17(22)19-16(13)21/h1-10H,(H,18,20)(H,19,21,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVOJMIXRQHEKC-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 1,3 Dioxoisoindolin 5 Yl Cinnamamide

Established Synthetic Pathways for the N-(1,3-dioxoisoindolin-5-yl)cinnamamide Core

The construction of the fundamental this compound structure is typically achieved through a convergent synthesis that brings together two key precursors: a functionalized isoindolinone and a reactive cinnamic acid derivative.

Precursor Synthesis and Functionalization of Isoindolinone Moiety

The isoindolinone portion of the target molecule, specifically 5-aminoisoindoline-1,3-dione, serves as a crucial building block. The synthesis of this precursor often begins with a commercially available starting material, such as 4-nitrophthalic acid. A common synthetic route involves the reaction of the starting phthalic anhydride (B1165640) with an amine source to form the corresponding phthalimide (B116566). Subsequent reduction of the nitro group to an amine yields the desired 5-aminoisoindoline-1,3-dione.

The functionalization of the isoindolinone ring is a key strategy for creating analogs. This can be achieved by starting with substituted phthalic anhydrides. For instance, the use of 4-substituted or 3-substituted phthalic anhydrides allows for the introduction of a variety of functional groups onto the aromatic ring of the isoindolinone core. These modifications can influence the electronic properties and steric profile of the final molecule.

Formation of Cinnamamide (B152044) Linkage via Condensation Reactions

The formation of the amide bond connecting the isoindolinone and cinnamoyl moieties is a critical step in the synthesis. This is typically achieved through a nucleophilic acyl substitution reaction between the 5-aminoisoindoline-1,3-dione and an activated cinnamic acid derivative, most commonly cinnamoyl chloride.

Cinnamoyl chloride is readily prepared from cinnamic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is generally carried out in an inert solvent. oc-praktikum.de The resulting cinnamoyl chloride is a highly reactive intermediate that readily undergoes condensation with the amino group of the isoindolinone precursor. This reaction is often performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. orientjchem.org

Alternatively, direct amide coupling reactions between cinnamic acid and 5-aminoisoindoline-1,3-dione can be facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net These reagents activate the carboxylic acid, enabling its reaction with the amine.

A representative reaction scheme is presented below:

Step 1: Synthesis of Cinnamoyl Chloride

Step 2: Condensation Reaction

  O                   O
 // \\                 // \\
C   NH₂  +  ClOCCH=CHC₆H₅   →   C   NHCOCH=CHC₆H₅
 \\ //                 \\ //
  O                   O
5-Aminoisoindoline-1,3-dione   Cinnamoyl chloride   this compound

Multi-step Organic Synthesis Approaches

Synthesis of the functionalized phthalimide: Starting from a substituted phthalic anhydride.

Introduction of the amino group: For example, through nitration followed by reduction.

Preparation of the activated cinnamic acid derivative: Such as cinnamoyl chloride.

Coupling of the two key fragments: The condensation reaction to form the final cinnamamide derivative.

These multi-step strategies offer the flexibility to introduce a wide range of substituents on both the isoindolinone and cinnamoyl parts of the molecule, enabling the creation of a library of analogs for structure-activity relationship studies. nih.govnih.gov

Design and Synthesis of this compound Analogs

The structural framework of this compound allows for extensive chemical modifications to explore the impact of different functional groups on its properties.

Strategies for Structural Diversification on the Isoindolinone Ring

Diversification of the isoindolinone ring can be achieved by utilizing variously substituted phthalic anhydrides as starting materials. researchgate.net This allows for the introduction of electron-donating or electron-withdrawing groups at different positions of the benzene (B151609) ring. For example, starting with 3-nitro or 4-methoxyphthalic anhydride would result in analogs with altered electronic and lipophilic characteristics.

Another strategy involves the chemical modification of the synthesized isoindolinone core. For instance, the imide nitrogen can be alkylated or acylated to introduce further diversity. Furthermore, reactions targeting the aromatic ring, such as electrophilic aromatic substitution, can be employed to introduce additional functional groups, although regioselectivity can be a challenge.

Starting Material (Substituted Phthalic Anhydride)Resulting Isoindolinone MoietyPotential Impact on Properties
4-Nitrophthalic anhydride5-Nitroisoindoline-1,3-dioneElectron-withdrawing, potential for further functionalization
4-Methylphthalic anhydride5-Methylisoindoline-1,3-dioneElectron-donating, increased lipophilicity
4-Chlorophthalic anhydride5-Chloroisoindoline-1,3-dioneElectron-withdrawing, altered steric profile
3-Fluorophthalic anhydride4-Fluoroisoindoline-1,3-dioneElectron-withdrawing, potential for altered binding interactions

Modifications and Substituent Effects on the Cinnamamide Moiety

The cinnamamide moiety offers numerous opportunities for structural modification. Substituents can be introduced on the phenyl ring of the cinnamoyl group. This is typically achieved by starting with the corresponding substituted cinnamic acids. For example, using 4-methoxycinnamic acid or 3,4-dichlorocinnamic acid would yield analogs with different electronic and steric properties.

Substituted Cinnamic AcidResulting Cinnamamide MoietyPotential Substituent Effect
4-Methoxycinnamic acid4-MethoxycinnamamideElectron-donating, potential for hydrogen bond acceptance
4-Chlorocinnamic acid4-ChlorocinnamamideElectron-withdrawing, increased lipophilicity
3,4-Dimethoxycinnamic acid3,4-DimethoxycinnamamideStrong electron-donating, increased polarity
4-Trifluoromethylcinnamic acid4-TrifluoromethylcinnamamideStrong electron-withdrawing, increased lipophilicity

Furthermore, modifications can be made to the double bond of the cinnamoyl group, for example, through hydrogenation to produce the corresponding saturated derivative. The amide nitrogen can also be alkylated to generate N-alkylated analogs. These modifications can impact the rigidity and hydrogen-bonding capacity of the linker region.

Preparation of Hybrid Compounds Incorporating this compound Fragments

The synthesis of hybrid compounds incorporating the this compound fragment can be approached through several strategic pathways. A common and versatile method involves the use of a key intermediate, 5-aminoisoindoline-1,3-dione, which can then be elaborated to introduce the cinnamamide moiety and subsequently linked to other molecular scaffolds.

One prominent strategy for creating such hybrids is through the formation of amide or urea (B33335) linkages. For instance, the synthesis of pyrazole-isoindoline-1,3-dione hybrids has been successfully achieved, demonstrating the feasibility of coupling heterocyclic moieties to the isoindoline-1,3-dione core. nih.gov While this specific example does not include the cinnamamide linker, the underlying synthetic principles are directly applicable.

A hypothetical pathway to a hybrid compound could involve a multi-step sequence. Initially, 5-aminoisoindoline-1,3-dione would be acylated with cinnamoyl chloride or a related activated cinnamic acid derivative to form this compound. Subsequent functionalization of the terminal phenyl ring of the cinnamoyl group, for example, through the introduction of a reactive handle like a hydroxyl, amino, or carboxyl group, would allow for the coupling of a second distinct molecular entity.

Alternatively, modern coupling chemistries, such as "click chemistry," offer a powerful and efficient means of creating hybrid molecules. ucsd.edubachem.commdpi.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that could be adapted for this purpose. ucsd.edubachem.commdpi.com In this approach, one molecular fragment would be functionalized with an azide (B81097) group and the other with a terminal alkyne. The two components could then be joined together under mild reaction conditions to form a stable triazole linker. For instance, an azide-functionalized this compound derivative could be reacted with an alkyne-containing bioactive molecule to generate the desired hybrid compound.

The following table outlines a selection of synthesized hybrid compounds that, while not direct derivatives of this compound, incorporate the related isoindoline-1,3-dione core and demonstrate the synthetic feasibility of creating complex hybrid molecules based on this scaffold.

Hybrid Compound ClassKey Synthetic StrategyStarting MaterialsReference
Pyrazole-Isoindoline-1,3-dione HybridsHybridization of 2-benzoylethen-1-ol and isoindoline-1,3-dione fragmentsSubstituted pyrazole (B372694) carbonyl chlorides and 5-aminoisoindoline-1,3-dione nih.gov
Isoindoline-1,3-dione-N-benzyl Pyridinium (B92312) HybridsMulti-step synthesis involving initial formation of 2-(1,3-dioxoisoindolin-2-yl)acetic acid followed by coupling and quaternizationPhthalic anhydride, glycine, substituted benzylamines nih.gov
1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea AnalogsReaction of N-aminophthalimide with substituted phenyl isocyanatesPhthalic anhydride, hydrazine, substituted anilines nih.gov
2-(4-((4-Oxothiazolidin-2-ylidene)amino)-1-phenyl-1H-pyrazole-3-carbonyl)-isoindoline-1,3-dione based heterocyclesMulti-step synthesis involving the formation of a key pyrazole intermediate followed by cyclocondensation reactions.5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile and phthalic anhydride researchgate.netclockss.org

These examples underscore the chemical tractability of the isoindoline-1,3-dione system for the construction of diverse and complex molecular architectures. The synthetic methodologies employed in the preparation of these and other related hybrid compounds provide a solid foundation for the future design and synthesis of novel hybrids based on the this compound framework.

Preclinical Biological Evaluation of N 1,3 Dioxoisoindolin 5 Yl Cinnamamide and Its Derivatives

In Vitro Studies on Anti-inflammatory Potential

Derivatives of N-arylcinnamamide have been investigated for their ability to modulate inflammatory pathways in vitro. researchgate.net Research has shown that a series of ring-substituted N-arylcinnamanilides can significantly attenuate the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response, induced by lipopolysaccharide. researchgate.net Several of these cinnamamide (B152044) derivatives demonstrated a higher potency than the parent cinnamic acid. Specifically, compounds with chloro, trifluoromethyl, or dibromo substitutions on the anilide ring showed the highest inhibitory effect on NF-κB activation at a concentration of 2 µM, with an effectiveness similar to the reference drug prednisone. researchgate.net Further studies on related structures containing a benzo[d] mdpi.comnih.govdioxole moiety, structurally similar to the isoindoline-dione, have identified them as antagonists of the cysteinyl leukotriene receptor (CysLT2), which is involved in regulating inflammation, particularly in asthma and allergic rhinitis. pensoft.net These findings suggest that the cinnamamide scaffold is a viable backbone for the development of novel anti-inflammatory agents.

Anticancer and Antiproliferative Activity Assessment

The anticancer potential of compounds related to N-(1,3-dioxoisoindolin-5-yl)cinnamamide has been explored through cytotoxicity screening in various human cancer cell lines. These studies aim to identify compounds that can inhibit the proliferation of cancer cells, a hallmark of cancer.

Substituted isoindoline-1,3-diones and cinnamamide derivatives have been shown to be effective cytotoxic agents against multiple cancer cell lines. mdpi.comnih.gov For instance, certain N-cinnamamide derivatives have demonstrated significant antimicrobial activity and notable cytotoxicity against human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cells. mdpi.com Similarly, novel enantiopure isoxazolidine (B1194047) derivatives have been evaluated for their anticancer activities against human breast carcinoma (MCF-7), human lung adenocarcinoma (A-549), and human ovarian carcinoma (SKOV-3), with results showing significant inhibition towards these cell lines. nih.gov The cytotoxic effects often lead to cell cycle arrest and apoptosis, as observed in studies where a potent derivative induced cell cycle arrest in the S phase in MCF-7 and SKOV-3 cells. nih.govnih.gov

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. For anticancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell proliferation in vitro. Studies on various cinnamamide and isoindoline-dione derivatives have established their IC50 values across different cell lines.

For a series of N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives, the IC50 values against HeLa cells ranged from 8.49–62.84 µg/mL. mdpi.com Against SKOV-3 cells, the IC50 values were between 7.87–70.53 µg/mL, and for MCF-7 cells, the range was 11.20–93.46 µg/mL. mdpi.com Another study on novel isoxazolidine derivatives reported potent activity, with one compound showing IC50 values of 9.7 ± 1.3 µM for MCF-7 and 6.5 ± 0.9 µM for SKOV-3. nih.gov The data below highlights the IC50 values for selected derivatives against the specified cancer cell lines.

Compound TypeCell LineIC50 ValueReference
N-cinnamamide derivative (16c)SKOV-3< 10 µg/mL mdpi.com
N-cinnamamide derivative (16d)HeLa< 10 µg/mL mdpi.com
N-cinnamamide derivative (17a)MCF-7< 10 µg/mL mdpi.com
Isoxazolidine derivative (2f)MCF-79.7 ± 1.3 µM nih.gov
Isoxazolidine derivative (2f)SKOV-36.5 ± 0.9 µM nih.gov
Isoxazolidine derivative (2g)MCF-717.7 ± 1 µM nih.gov
Isoxazolidine derivative (2g)SKOV-313.9 ± 0.7 µM nih.gov

Neurobiological Activity and Neuroprotective Effects

The structural components of this compound suggest potential applications in neurodegenerative diseases like Alzheimer's disease (AD). The phthalimide (B116566) moiety, in particular, has been a focus of research for developing agents that can modulate key enzymes and pathways involved in AD pathology.

A primary therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov A reduction in acetylcholine levels is linked to the cognitive deficits seen in AD. nih.gov The phthalimide core is recognized for its ability to bind to the peripheral anionic site (PAS) of AChE, making it a valuable pharmacophore for designing new inhibitors. nih.govnih.gov

A series of phthalimide derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity. nih.gov One compound in this series demonstrated high inhibitory potency with an IC50 value of 1.1 ± 0.25 µM, which was comparable to the reference drug donepezil (B133215) (IC50 = 0.41 ± 0.12 µM). nih.gov Another study on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids also reported good inhibitory activity, with IC50 values ranging from 2.1 ± 0.6 to 6.7 ± 1.1 μM. nih.gov These findings underscore the potential of the isoindoline-1,3-dione scaffold in developing potent AChE inhibitors.

Compound TypeIC50 Value (µM)Reference Drug (Donepezil) IC50 (µM)Reference
Phthalimide derivative (4g)1.1 ± 0.250.41 ± 0.12 nih.gov
Isoindoline-1,3-dione hybrid (7a)2.1 ± 0.6N/A nih.gov
Isoindoline-1,3-dione hybrid (7f)2.1 ± 0.6N/A nih.gov

Beyond enzyme inhibition, protecting neurons from damage and death is a crucial therapeutic goal. PC12 cells, derived from a rat adrenal medulla pheochromocytoma, are widely used as a model system for neuronal differentiation and neuroprotective studies. caldic.com Various studies have demonstrated the neuroprotective effects of different compounds using PC12 cells subjected to neurotoxic insults.

For example, certain sesquiterpenes have shown neuroprotective activity against N-methyl-D-aspartate (NMDA)-induced neurotoxicity in PC12 cells. mdpi.com Other research has shown that antioxidants like sesamin (B1680957) and sesamolin (B1680958) can protect PC12 cells from hypoxia-induced cell injury by reducing the release of lactate (B86563) dehydrogenase (LDH) and suppressing the generation of reactive oxygen species (ROS). nih.gov Similarly, diallyl disulfide, a garlic-derived compound, demonstrated a protective effect on neuronally differentiated PC12 cells against oxidative stress-induced injury. nih.gov These studies highlight that compounds can confer neuroprotection through various mechanisms, including antioxidant action and modulation of cell death pathways, providing a basis for evaluating the neuroprotective potential of this compound and its derivatives in similar neuronal models. nih.govnih.gov

Antioxidant Properties and Reactive Oxygen Species Scavenging

The antioxidant potential of compounds is their ability to neutralize reactive oxygen species (ROS), which are implicated in numerous disease pathologies. The cinnamoyl group, derived from cinnamic acid, and the phthalimide nucleus are both recognized pharmacophores that contribute to the antioxidant activity of their derivatives.

DPPH and ABTS Assays for Radical Scavenging Activity

The radical scavenging capability of phthalimide and cinnamamide derivatives is frequently evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals.

Several new N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have demonstrated antioxidant properties. In one study, compounds 16f and 17d showed the strongest activity within their tested series, with IC₅₀ values of 310.50 µg/mL and 574.41 µg/mL in the DPPH assay, respectively. mdpi.com In the ABTS assay, their respective IC₅₀ values were 597.53 µg/mL and 419.18 µg/mL. mdpi.com

Similarly, research into other phthalimide derivatives has confirmed their antioxidant potential. A study on novel phthalimide compounds showed significant free radical inhibition in both DPPH and ABTS assays, with IC₅₀ values ranging from 105-340 µM for DPPH and 205-350 µM for ABTS. researchgate.net Another class of related compounds, 3-oxoisoindoline-5-carboxamides, has also been evaluated for antioxidant properties using the DPPH radical scavenging assay. onlinepharmacytech.info The antioxidant activity of cinnamic acid derivatives is well-documented, with many compounds demonstrating considerable radical scavenging action in DPPH assays. nih.govresearchgate.net

Compound ClassCompoundAssayIC₅₀ ValueSource
N-Cinnamamide Derivatives16fDPPH310.50 ± 0.73 µg/mL mdpi.com
ABTS597.53 ± 1.3 µg/mL mdpi.com
17dDPPH574.41 ± 1.34 µg/mL mdpi.com
ABTS419.18 ± 2.72 µg/mL mdpi.com
Phthalimide DerivativesSeries 1-3DPPH105 - 340 µM researchgate.net
Series 1-3ABTS205 - 350 µM researchgate.net

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance has spurred the search for new therapeutic agents. Derivatives containing phthalimide and cinnamamide scaffolds have been investigated for their potential to combat a range of pathogenic microbes.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus, Enterococcus)

Derivatives of cinnamamide and phthalimide have shown promising activity against clinically relevant bacterial strains, particularly Gram-positive bacteria such as Staphylococcus and Enterococcus.

A study on N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives found that all tested compounds were active against Staphylococcus and Enterococcus species, with Minimum Inhibitory Concentration (MIC) values between 1–4 µg/mL. mdpi.com Synthetic cinnamides and cinnamates have also been evaluated, with some compounds showing antibacterial profiles against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

Phthalimide-based compounds are also recognized as a potential scaffold for designing new antimicrobial agents. mdpi.com Certain N-substituted phthalimide analogues demonstrated very good activity against Staphylococcus aureus and Escherichia coli. researchgate.net In another study, spiroquinoline-indoline-dione derivatives, which incorporate a related indoline-dione structure, were evaluated against Enterococcus faecalis and Staphylococcus aureus, with some compounds showing strong activity. nih.gov

Compound ClassBacterial StrainMIC ValueSource
N-Cinnamamide DerivativesStaphylococcus and Enterococcus spp.1 - 4 µg/mL mdpi.com
N-Substituted PhthalimidesStaphylococcus aureusGood Activity researchgate.net
N-Substituted PhthalimidesEscherichia coliGood Activity researchgate.net
Spiroquinoline-indoline-dionesEnterococcus faecalis375 - 3000 µg/mL nih.gov
Staphylococcus aureus375 - 3000 µg/mL nih.gov

Inhibition of Biofilm Formation by Bacterial Pathogens

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which confers significant resistance to conventional antibiotics. Compounds that can inhibit biofilm formation or eradicate established biofilms are of great therapeutic interest.

Research has shown that N-cinnamamide derivatives can efficiently inhibit both the formation of and already-formed biofilms by clinical staphylococci strains. mdpi.com Phthalimide derivatives have also demonstrated anti-biofilm properties. For instance, acridine–isoindoline (B1297411) phthalimide derivatives showed an anti-biofilm effect on Pseudomonas aeruginosa, and chitosan (B1678972) functionalized with phthalimide groups was active against Streptococcus mutans biofilms. nih.gov Cinnamaldehyde, a precursor to cinnamic acid, has also been shown to affect biofilm mass in S. aureus. nih.gov

Antifungal Spectrum of Activity

Fungal infections, particularly those caused by Candida and Aspergillus species, pose a significant health threat. Phthalimide and cinnamamide derivatives have been evaluated for their fungicidal properties.

N-substituted phthalimide derivatives have shown activity against Candida species, inhibiting cell growth, biofilm formation, and hyphal development, which are key to its pathogenesis. nih.gov Some well-known fungicides, such as Folpet and Captan, are phthalimide derivatives, highlighting the antifungal potential of this scaffold. nih.gov Furthermore, studies on synthetic cinnamates and cinnamides revealed a potent antifungal profile against strains of Candida albicans, Candida tropicalis, Aspergillus flavus, and Penicillium citrinum. nih.gov One structure-activity relationship study of 22 different cinnamic acid derivatives identified compounds with significant activity against Aspergillus niger, A. flavus, and Aspergillus terreus. nih.gov The N-cinnamamide derivatives previously mentioned were also screened for activity against Candida albicans. mdpi.com

Investigation of Other Pharmacological Activities

Beyond their antioxidant and antimicrobial effects, derivatives containing the phthalimide and cinnamamide structures exhibit a range of other pharmacological activities.

Anti-inflammatory Activity : Phthalimide derivatives have been identified as potential anti-inflammatory agents. mdpi.com The chemical core of phthalimides is hydrophobic, which may enhance their ability to cross biological membranes and reach inflammatory sites. mdpi.com

Anticancer Activity : Several studies have highlighted the anticancer potential of these compounds. N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives were evaluated for their cytotoxic effects on human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cell lines, with some compounds demonstrating IC₅₀ values below 10 µg/mL. mdpi.com Phthalimide derivatives are also noted for their anticancer properties. mdpi.com

Cardioprotective Effects : Certain cinnamamide derivatives have been investigated for their ability to protect cardiomyocytes from drug-induced toxicity. nih.gov In one study, specific derivatives were found to alleviate doxorubicin-induced generation of reactive oxygen species in cardiomyoblasts. nih.gov These compounds also acted as chemosensitizers, enhancing the effect of doxorubicin (B1662922) on lung cancer cells. nih.gov

Insecticidal Activity : The phthalimide scaffold is present in several commercial insecticides, such as tetramethrin (B1681291) and phosmet. mdpi.com Research into new phthalimide derivatives has identified compounds with potent insecticidal activity against agricultural pests like the Caribbean fruit fly. mdpi.com

Antitubercular Potential

The isoindoline-1,3-dione scaffold is a subject of investigation for developing new antitubercular agents. Research into various derivatives has shown that this chemical structure can serve as a basis for compounds with activity against Mycobacterium tuberculosis. For instance, a series of 4-aminoquinoline-isoindoline-dione-isoniazid triads demonstrated promising activity against the mc26230 strain of M. tuberculosis, with Minimum Inhibitory Concentrations (MIC) in the range of 5.1–11.9 µM. researchgate.net These hybrid molecules were found to be non-cytotoxic against Vero cells. researchgate.net Further studies on other phthalimide derivatives have also identified compounds with potent antibacterial and antimycobacterial activities, with some showing MIC values as low as 0.49 to 31.5 μg/mL. nih.gov These findings suggest that the isoindoline-1,3-dione core is a viable candidate for further modification in the search for novel antituberculosis therapies. researchgate.net

Antiviral Effects

The phthalimide (isoindoline-1,3-dione) backbone has been incorporated into various molecular designs to explore potential antiviral activities. A series of phthalimido-(substituted-alkyl-2-thioureido)alkyl carboxylic acid derivatives were synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Within this series, two compounds showed inhibitory activity against HIV-1 (IIIB strain) replication in MT-4 cell cultures. nih.gov Additionally, when screened against the hepatitis C virus (HCV) genotype 1b, other analogues from the same series were identified as the most active, with EC50 values of 26.7 and 22.0 μM. nih.gov This indicates that the phthalimide structure can be a component of molecules designed to target viral replication.

Anticonvulsant Properties

Derivatives of isoindoline-1,3-dione have been investigated for their potential as anticonvulsant agents, drawing parallels to the known neurological effects of thalidomide, which contains this core structure. researchgate.net A study involving the synthesis of six new analogues of N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides evaluated their anti-seizure activity in a pentylenetetrazole (PTZ)-induced seizure model in mice. researchgate.netresearchgate.net The results showed that the derivative featuring a 3,4-dimethylphenyl residue was the most active, increasing the seizure inhibition threshold more effectively than thalidomide. researchgate.netnih.gov Docking studies suggested that these compounds interact with the GABA-A receptor in a manner similar to thalidomide. researchgate.netresearchgate.net This research highlights the potential of the N-substituted isoindoline-1,3-dione framework in the development of new anticonvulsant therapies. researchgate.netresearchgate.net

Table 1: Anticonvulsant Activity of N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamide Derivatives
CompoundSubstituentActivity MetricResultModelReference
5a3,4-dimethylphenylLatency Time of First SeizureIncreased compared to control and thalidomidePTZ-induced seizure in mice researchgate.netresearchgate.netnih.gov
General ClassN-ArylbenzamidesInteraction ModeSimilar conformation with GABA-A receptorMolecular Docking researchgate.netresearchgate.net

Hypoglycemic Activity

The targeted search for hypoglycemic agents has included N-substituted isoindoline-1,3-diones and their analogues. This interest is based on the rational design of molecules that mimic known antidiabetic "pharmacophore" fragments, such as those found in meglitinides, which are short-acting regulators of glycemia. researchgate.net The goal is to create more effective drugs that can provide a long-term hypoglycemic effect. researchgate.net By incorporating the isoindoline-1,3-dione structure, researchers aim to develop agents with a polyvectoral mechanism of action that addresses both the symptoms and the etiology of type 2 diabetes. researchgate.net Pharmacological screening of these derivatives is part of an effort to identify compounds with significant sugar-reducing capabilities. researchgate.net

Anti-angiogenic Modulation

The isoindoline-1,3-dione scaffold, famously a component of thalidomide, is a key structure in the study of anti-angiogenic agents. Based on the structure-activity relationships of RGD-containing peptides and the antiangiogenic properties of thalidomide, novel 5-amino-1,3-dihydro-1,3-dioxo-isoindole derivatives have been designed and synthesized. nih.gov When evaluated in the chick embryo chorioallantoic membrane (CAM) assay, some of these compounds displayed obvious antiangiogenic activity, inhibiting the formation of new blood vessels induced by basic fibroblast growth factor (bFGF). nih.gov This demonstrates the potential of the core isoindoline-dione structure to serve as a platform for developing new modulators of angiogenesis.

Anti-melanogenic Effects

Cinnamamide derivatives are recognized for their potential to inhibit melanin (B1238610) production, a process central to skin pigmentation. researchgate.net The (E)-β-phenyl-α,β-unsaturated carbonyl motif within the cinnamamide structure is crucial for high tyrosinase inhibition. Tyrosinase is the key enzyme that limits the rate of melanin production in melanocytes. Studies on various cinnamamide derivatives have shown that they can effectively inhibit mushroom tyrosinase activity. researchgate.net For example, derivatives with a 2,4-dihydroxyphenyl group showed particularly strong inhibition. researchgate.net In cell-based experiments using B16F10 murine melanoma cells, these compounds effectively reduced cellular tyrosinase activity and melanin content without showing cytotoxicity. researchgate.net This suggests that the anti-melanogenic effect is primarily due to tyrosinase inhibition, making cinnamamides promising candidates for skin-lightening agents.

Antitubulin Interactions

The phthalimide (isoindoline-1,3-dione) scaffold has been identified as a promising core for the development of antitubulin agents, which are crucial in anticancer therapy. researchgate.net Certain phthalimide derivatives have been shown to inhibit tubulin polymerization. For example, one study reported a novel thiazole-chalcone/sulfonamide hybrid containing a phthalimide moiety that potently inhibited tubulin polymerization with an IC50 of 2.72 μM. Another investigation into phthalimide-1,2,3-triazole molecular conjugates found that the lead compound demonstrated a potent inhibitory effect on tubulin polymerization, with 78.3% inhibition and an IC50 value of 6.53 µM. These compounds were also observed to induce G2/M cell cycle arrest and apoptosis in cancer cells, consistent with the mechanism of action for antitubulin agents. Biophysical and biochemical analyses of other phthalimide analogs suggest they mediate their antiparasitic effects by interacting with the tubulin protein. researchgate.net

Table 2: Antitubulin Activity of Phthalimide (Isoindoline-1,3-dione) Derivatives
Compound ClassActivity MetricResultCell Line / ModelReference
Thiazole-chalcone/sulfonamide hybridTubulin Polymerization IC502.72 μMIn vitro assay
Phthalimide-1,2,3-triazole conjugate (Compound 6c)Tubulin Polymerization IC506.53 μMIn vitro assay
Phthalimide-1,2,3-triazole conjugate (Compound 6c)Cell Cycle ArrestInduced G2/M arrestMCF-7 cells
Phthalimide-benzimidazole/1,2,3-triazole analogsMechanismInteracts with tubulin proteinPlasmodium falciparum researchgate.net

Antidepressant Activity

Recent pharmacological studies have explored the potential of cinnamamide derivatives as a novel class of antidepressant agents. Research has identified that these compounds can elicit significant antidepressant-like effects in established preclinical models, such as the tail suspension test (TST) and forced swim test (FST). These tests are widely used to screen for potential antidepressant activity by measuring the duration of immobility in rodents when placed in an inescapable, stressful situation. A reduction in immobility time is indicative of an antidepressant-like effect.

A lead compound, cinnamamide (designated as 3a), demonstrated antidepressant-like activity, prompting further investigation into its derivatives to enhance potency. nih.govresearchgate.net Subsequent synthesis and structure-activity relationship studies led to the identification of several derivatives with significant antidepressant activity. Notably, compounds featuring a trifluoromethyl group within a methylenedioxyphenyl moiety showed promising results. nih.govresearchgate.net

One of the most potent compounds to emerge from these studies was compound 3f. nih.govresearchgate.net In both the tail suspension and forced swim tests, compound 3f demonstrated a dose-dependent antidepressant effect. At a concentration of 10 mg/kg, its efficacy was found to be comparable to or greater than that of the widely prescribed antidepressant, fluoxetine. nih.govresearchgate.net Importantly, further evaluation in an open-field test indicated that compound 3f did not exhibit any stimulant properties on the central nervous system, suggesting a specific antidepressant-like profile. nih.govresearchgate.net

Another cinnamamide derivative, referred to as M2, has also been shown to produce rapid antidepressant-like effects. nih.gov A single administration of M2 resulted in significant positive outcomes in both the forced swim and tail suspension tests in mice. nih.gov The mechanism underlying M2's effects appears to involve the enhancement of excitatory synaptic transmission in the medial prefrontal cortex (mPFC), a brain region critically implicated in the pathophysiology of depression. nih.gov This enhancement was found to be mediated by dopamine (B1211576) D2 receptors. nih.gov

The following table summarizes the antidepressant activity of selected cinnamamide derivatives.

CompoundTest ModelKey Findings
Cinnamamide (3a) Tail Suspension Test (TST)Exhibited antidepressant-like activity, serving as a lead compound for further development. nih.govresearchgate.net
Compound 3f Tail Suspension Test (TST), Forced Swim Test (FST)Showed a significant, dose-dependent reduction in immobility time. At 10 mg/kg, its effect was equal to or greater than fluoxetine. nih.govresearchgate.net
M2 Forced Swim Test (FST), Tail Suspension Test (TST)Produced rapid antidepressant-like effects after a single administration. nih.gov

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for the development of agents for the treatment of pigmentation disorders. nih.gov Several cinnamamide analogues have been synthesized and evaluated for their ability to inhibit mushroom tyrosinase, a common model for screening potential inhibitors. nih.gov

In one study, a series of twenty less hydrophilic cinnamamide derivatives were designed and tested. nih.gov Among these, four compounds (designated as 4, 9, 14, and 19) demonstrated significantly more potent inhibition of mushroom tyrosinase compared to kojic acid, a well-known tyrosinase inhibitor. nih.gov A common structural feature of these potent inhibitors is the presence of a 2,4-dihydroxy group on the β-phenyl ring of the cinnamamide scaffold. nih.gov

At a concentration of 25 µM, these four cinnamamide derivatives exhibited over 90% inhibition of mushroom tyrosinase, whereas kojic acid showed only 20.57% inhibition at the same concentration. nih.gov The inhibitory activity of these compounds was further evaluated in B16F10 melanoma cells. All four compounds, which were found to be non-cytotoxic, demonstrated superior tyrosinase inhibitory activity compared to kojic acid. nih.gov The order of increasing inhibitory potency at 25 µM was determined to be morpholino (9) = cyclopentylamino (14) < cyclohexylamino (19) < N-methylpiperazino (4) cinnamamides. nih.gov

The reduction in melanin content in the treated B16F10 cells correlated well with the observed cellular tyrosinase activity, indicating that the primary mechanism for the anti-melanogenic effect of these cinnamamides is the direct inhibition of tyrosinase. nih.gov Docking simulations have suggested that these cinnamamide derivatives bind more strongly to the active site of tyrosinase than kojic acid, further supporting their potent inhibitory activity. nih.gov

The table below presents the tyrosinase inhibitory activity of selected cinnamamide derivatives.

CompoundTarget% Inhibition at 25 µMComparison to Kojic Acid
N-methylpiperazino cinnamamide (4) Mushroom Tyrosinase>90%Significantly more potent than kojic acid (20.57% inhibition). nih.gov
Morpholino cinnamamide (9) Mushroom Tyrosinase>90%Significantly more potent than kojic acid (20.57% inhibition). nih.gov
Cyclopentylamino cinnamamide (14) Mushroom Tyrosinase>90%Significantly more potent than kojic acid (20.57% inhibition). nih.gov
Cyclohexylamino cinnamamide (19) Mushroom Tyrosinase>90%Significantly more potent than kojic acid (20.57% inhibition). nih.gov

Mechanistic Insights and Molecular Target Elucidation for N 1,3 Dioxoisoindolin 5 Yl Cinnamamide

Identification of Key Biological Targets

Based on the activities of its core chemical scaffolds, the primary biological targets identified for N-(1,3-dioxoisoindolin-5-yl)cinnamamide and related molecules are a series of enzymes critical to physiological and pathological processes. These include Monoamine Oxidase B (MAO-B), a key enzyme in the metabolic pathway of dopamine (B1211576), and Cyclooxygenase-2 (COX-2), a central mediator of inflammation. researchgate.netd-nb.info Furthermore, cholinesterase enzymes, such as acetylcholinesterase (AChE), which are pivotal in neurotransmission, have been identified as targets for isoindolinedione-containing molecules. nih.gov The compound's structural elements also suggest potential interactions with other enzymes in the arachidonic acid cascade, such as those in the lipoxygenase (LOX) family. farmaciajournal.com

Enzyme Inhibition Mechanisms

The primary mechanism of action investigated for this compound and its analogues is enzyme inhibition. By binding to the active sites or allosteric sites of target enzymes, these compounds can modulate their catalytic activity, thereby interrupting biological pathways involved in disease progression.

Monoamine Oxidase B is a crucial enzyme responsible for the degradation of neurotransmitters like dopamine. researchgate.net Its inhibition can raise dopamine levels, a key therapeutic strategy in managing neurodegenerative conditions. researchgate.net Studies on heterocyclic derived conjugated dienones, which share structural similarities with the cinnamamide (B152044) portion of the target compound, have demonstrated potent and selective inhibition of MAO-B. nih.gov

Kinetic analyses of these related compounds reveal a competitive and reversible mode of inhibition. nih.gov This indicates that the inhibitor competes with the natural substrate for binding to the active site of the MAO-B enzyme. The reversibility of the inhibition is a desirable characteristic, as it can reduce the potential for mechanism-based toxicity associated with irreversible inhibitors. Molecular docking studies suggest that these compounds establish high-affinity interactions within the MAO-B active site, forming bonds with key amino acid residues such as Tyr326, Phe343, and Tyr435. nih.gov

Table 1: MAO-B Inhibitory Activity of Structurally Related Compounds

Compound ID Description IC₅₀ (µM) Kᵢ (nM) Type of Inhibition
CD11 Heterocyclic Dienone 0.063 ± 0.001 12.67 ± 3.85 Competitive, Reversible
CD14 Heterocyclic Dienone 0.036 ± 0.008 4.5 ± 0.62 Competitive, Reversible

| Compound 4e | N-substituted Indole | 0.78 | 94.52 | Competitive |

Data sourced from studies on structurally related compounds to infer potential activity. nih.govresearchgate.net

Cyclooxygenase-2 is an inducible enzyme that catalyzes the synthesis of prostaglandins, which are pro-inflammatory mediators. d-nb.info Selective inhibition of COX-2 over its constitutive isoform, COX-1, is a major goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects. nih.gov The cinnamamide moiety of this compound is structurally related to cinnamic acid derivatives, which have been studied for their interaction with COX enzymes. japsonline.com

Molecular docking studies of flavonoids and other natural products have provided insight into the binding modes within the COX-2 active site. Key interactions often involve hydrogen bonding with amino acid residues like Ser530 and Tyr385. d-nb.infojapsonline.com For many non-steroidal anti-inflammatory drugs (NSAIDs) and selective inhibitors, the ability to interact with Arg120 and Tyr355 is also crucial for binding and inhibition. japsonline.com The selectivity for COX-2 is attributed to the larger and more accommodating active site of COX-2 compared to COX-1, allowing bulkier molecules to bind.

Acetylcholinesterase (AChE) terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease. nih.gov A number of derivatives containing the isoindoline-1,3-dione scaffold have shown significant AChE inhibitory activity. nih.gov

Kinetic studies on related inhibitors have demonstrated a mixed-type inhibition mechanism. nih.gov This suggests the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. nih.gov The inhibitor dissociation constants for the free enzyme (Kᵢ) and the acetyl-enzyme intermediate (K'ᵢ) are key parameters in quantifying the potency of this interaction. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Isoindoline-1,3-dione Derivatives

Compound Class IC₅₀ Range (µM) Inhibition Kinetics
Isoindoline-dione -N-benzyl pyridinium (B92312) hybrids 2.1 - 6.7 Not specified

Data sourced from studies on structurally related compounds. nih.gov

The arachidonic acid cascade involves multiple enzymatic pathways beyond COX, including the lipoxygenase (LOX) pathway, which produces leukotrienes—another class of inflammatory mediators. farmaciajournal.com Dual inhibition of both COX and LOX pathways is an attractive strategy for developing anti-inflammatory agents with a broader spectrum of activity and potentially improved safety profiles. nih.gov

The phthalimide (B116566) structure, which is chemically equivalent to the isoindolinedione moiety, has been used as a scaffold for developing inhibitors of 15-lipoxygenase-1 (15-LOX-1). farmaciajournal.com The LOX family includes several isoforms, such as 5-LOX, 12-LOX, and 15-LOX, which catalyze the insertion of oxygen into arachidonic acid at different positions. farmaciajournal.com Inhibition of these enzymes can block the production of pro-inflammatory leukotrienes and other bioactive lipids.

Receptor Binding and Signaling Pathway Interactions

While the primary focus of research on this compound and its analogues has been on enzyme inhibition, the potential for direct interactions with cellular receptors cannot be excluded. Many pharmacologically active molecules exhibit polypharmacology, meaning they interact with multiple targets, which can contribute to both their therapeutic efficacy and side effect profile.

Currently, there is limited specific data in the public domain detailing the direct binding of this compound to specific G-protein coupled receptors, ion channels, or nuclear receptors. Elucidating such interactions would require comprehensive receptor screening assays. Future investigations are necessary to determine if this compound modulates specific signaling pathways through direct receptor agonism or antagonism, which would provide a more complete picture of its molecular-level mechanisms.

Cellular and Molecular Responses Induced by this compound

Detailed experimental studies specifically elucidating the cellular and molecular responses induced by this compound are not extensively available in the current body of scientific literature. However, the biological activity of its constituent moieties—the isoindoline-1,3-dione and the cinnamamide structures—has been investigated in the context of various analogs. This allows for postulation of its potential mechanisms of action based on the activities of these related compounds.

The isoindoline-1,3-dione core is a well-known pharmacophore. Derivatives of this structure have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism for some of these compounds involves the disruption of fundamental cellular processes. For instance, certain substituted isoindoline-1,3-diones have been shown to inhibit the de novo synthesis of purines. This inhibition can lead to a reduction in the cellular pools of essential building blocks for DNA and RNA, thereby arresting nucleic acid synthesis and ultimately leading to cell death. Furthermore, some analogs have been observed to induce DNA strand scission, a direct form of DNA damage that can trigger apoptosis.

On the other hand, the cinnamamide moiety is derived from cinnamic acid, a naturally occurring compound known for a range of biological activities. Cinnamic acid and its derivatives have been explored for their antimicrobial and anticancer properties. The mechanisms underlying these activities are thought to involve interactions with cellular membranes and key intracellular targets. For example, some cinnamamides are believed to exert their effects by disrupting the integrity of the plasma membrane. Additionally, research into related compounds suggests potential interactions with molecular targets such as histone deacetylases (HDAC), which are critical regulators of gene expression.

While direct evidence for this compound is lacking, the known cellular and molecular responses of its parent structures provide a foundation for future research into its specific biological effects. Investigations would be necessary to determine if this compound acts through similar mechanisms, such as inhibiting purine (B94841) synthesis, inducing DNA damage, disrupting cell membranes, or inhibiting key enzymes.

Interactive Data Table: Potential Cellular and Molecular Responses Based on Analog Studies

Compound ClassObserved Cellular/Molecular ResponsePotential Implication for this compound
Substituted Isoindoline-1,3-dionesInhibition of de novo purine synthesisPotential to interfere with DNA and RNA synthesis
Substituted Isoindoline-1,3-dionesInduction of DNA strand scissionPossible cytotoxic and pro-apoptotic activity
Cinnamic Acid DerivativesDisruption of plasma membrane integrityPotential for antimicrobial or cytotoxic effects
Cinnamide AnalogsInhibition of histone deacetylases (HDAC)Possible role in epigenetic regulation and cancer therapy

No Specific Research Found on the Structure-Activity Relationship of this compound Derivatives

Following a comprehensive and targeted search of scientific literature and databases, it has been determined that there is a lack of specific, publicly available research focusing on the structure-activity relationship (SAR) of this compound and its derivatives. The initial and subsequent refined searches for scholarly articles, including those on pharmacophore modeling, substituent effects, and target binding affinities, did not yield any studies dedicated to this particular compound.

The user's request for a detailed article structured around the SAR of this compound, including specific subsections on its pharmacophore features, the influence of substituent properties, correlation with target binding, and the development of SAR models, cannot be fulfilled with the currently available scientific data.

While broader searches on "cinnamamide derivatives" and "phthalimide derivatives" show that these general classes of compounds are of interest in medicinal chemistry and have been the subject of SAR studies for various biological activities, the specific linkage of the 1,3-dioxoisoindoline (phthalimide) moiety at the 5-position to a cinnamamide scaffold has not been specifically investigated in the context of a systematic SAR analysis.

Computational Chemistry and in Silico Approaches in N 1,3 Dioxoisoindolin 5 Yl Cinnamamide Research

Molecular Docking Simulations

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(1,3-dioxoisoindolin-5-yl)cinnamamide, docking simulations are employed to understand how it might interact with specific protein targets, which is a critical step in elucidating its potential therapeutic effects.

Prediction of Ligand-Protein Binding Modes and Energies

Molecular docking simulations predict how this compound (the ligand) fits into the binding site of a target protein. This prediction includes the specific conformation of the ligand and its orientation within the binding pocket. The outcome of this simulation is a "pose," which represents the most likely binding mode.

A key output of docking is the binding energy, typically expressed in kcal/mol, which estimates the binding affinity between the ligand and the protein. A lower (more negative) binding energy suggests a more stable and potentially stronger interaction. For instance, in studies of similar N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives, compounds were docked against the anticancer drug target enzyme NUDT5. One promising analog, NPD-12, exhibited a strong molecular binding energy of -8.3 kcal/mol, indicating a more effective interaction than the reference drug, 5-Fluorouracil, which had a binding energy of -4.6 kcal/mol. bohrium.comresearchgate.net Similarly, docking studies on other phthalimide (B116566) derivatives against targets like the ATP-binding kinase domain of ALK5 have identified compounds with favorable binding energies below -9.0 kcal/mol. mdpi.com These examples highlight how docking can rank potential drug candidates based on their predicted affinity for a biological target. bohrium.comresearchgate.netmdpi.com

Table 1: Comparative Binding Energies of Phthalimide Analogs from Docking Studies
Compound/AnalogProtein TargetBinding Energy (kcal/mol)Reference
NPD-12 (An N-(1,3-dioxoisoindolin-4-yl)acetamide derivative)NUDT5-8.3 bohrium.comresearchgate.net
5-Fluorouracil (Reference Drug)NUDT5-4.6 bohrium.comresearchgate.net
Phthalimide Derivative P7ALK5< -10.0 mdpi.com
Capecitabine (Reference Drug)ALK5-6.95 mdpi.com
Pyrazolylphthalimide Derivative 4DNA gyrase B-12.3 researchgate.net
Pyrazolylphthalimide Derivative 4VEGFR-2-15.6 researchgate.net

Characterization of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

Beyond predicting binding energy, molecular docking provides detailed information about the non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for molecular recognition and binding specificity.

Hydrogen Bonding: These are critical directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. In studies of phthalimide-based compounds, hydrogen bonds are frequently observed between the carbonyl groups of the phthalimide core and amino acid residues such as Asn46 and Thr165 in the active site of enzymes like DNA gyrase B. researchgate.netnih.gov

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein, often involving aliphatic or aromatic amino acid side chains. The isoindoline (B1297411) and cinnamamide (B152044) moieties of the title compound provide surfaces capable of engaging in significant hydrophobic contacts within a protein's binding pocket.

Pi-Stacking (π-π stacking): This interaction occurs between aromatic rings. The phenyl ring of the cinnamamide group and the aromatic part of the isoindoledione core in this compound can form π-π stacking interactions with aromatic amino acid residues like tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe). nih.govnih.gov For example, docking studies of isoindoline-1,3-dione derivatives with the enzyme COX-1 revealed π-π interactions with Trp387. nih.gov

Understanding this intricate network of interactions helps rationalize the compound's activity and provides a roadmap for designing analogs with improved potency and selectivity. nih.gov

Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.net For this compound, MD simulations are used to assess the stability of the predicted docking pose and to observe any conformational changes in the ligand or protein upon binding. nih.gov

By running simulations for nanoseconds, researchers can monitor metrics like the root-mean-square deviation (RMSD) of the ligand. A stable, low RMSD value over the course of the simulation suggests that the ligand remains securely bound in its initial docked pose. nih.gov Conversely, large fluctuations or a drifting RMSD might indicate an unstable interaction. In studies of novel phthalimide derivatives targeting SARS-CoV-2 proteins, MD simulations were essential to confirm that complexes with the best binding energies remained stable over time, with one complex reaching stability at 5 ns and maintaining it for up to 50 ns. nih.gov These simulations provide a more realistic and rigorous evaluation of the ligand-protein complex, validating the initial docking results. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. creative-biolabs.comnih.gov For a class of compounds like this compound analogs, QSAR models can be developed to predict the activity of new, unsynthesized molecules.

The process involves calculating a set of molecular descriptors for each compound, which are numerical values representing various physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape). researchgate.net These descriptors are then correlated with experimentally determined biological activities (like IC50 values) using statistical methods. nih.govnih.gov

Successful QSAR models for cinnamamide or phthalimide derivatives can identify which molecular properties are key drivers of their biological effects. researchgate.netnih.gov For example, a QSAR model might reveal that increased polarizability and specific van der Waals volume characteristics contribute positively to anticancer activity. researchgate.net Such insights are invaluable for rationally designing new analogs with enhanced potency. mdpi.com

Virtual Screening for Novel this compound Analogs

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. Starting with a known active compound like this compound, or the structure of its target protein, virtual screening can be employed to discover novel analogs with potentially improved properties.

In structure-based virtual screening, a library of compounds is docked into the active site of the target protein. The compounds are then ranked based on their predicted binding energies and interaction patterns. This approach can efficiently filter through millions of potential molecules, prioritizing a smaller, more manageable number for synthesis and experimental testing. This methodology has been successfully applied to identify new cholinesterase inhibitors from libraries of existing drugs by identifying molecules with promising binding affinities to the target enzyme. researchgate.net This process significantly accelerates the discovery of new lead compounds based on the this compound scaffold.

Future Directions and Research Opportunities for N 1,3 Dioxoisoindolin 5 Yl Cinnamamide

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The advancement of N-(1,3-dioxoisoindolin-5-yl)cinnamamide from a laboratory curiosity to a viable lead compound hinges on the development of efficient and sustainable synthetic strategies. Traditional synthesis likely involves the condensation of an isoindolinone derivative with a cinnamic acid derivative. acs.org Future research should focus on optimizing and innovating this process.

Novel Synthetic Approaches:

Flow Chemistry: Continuous-flow microreactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Sustainable Methodologies:

Enzyme-Catalyzed Synthesis: The use of biocatalysts, such as lipases, for the amidation step presents a green chemistry alternative. nih.gov Enzymatic reactions are highly selective, occur under mild conditions, and reduce hazardous waste.

Green Solvents: Replacing conventional organic solvents with more environmentally benign alternatives, such as tert-amyl alcohol or ionic liquids, can significantly lower the environmental impact of the synthesis. nih.gov

A comparative overview of potential synthetic enhancements is presented in Table 1.

MethodologyPotential AdvantagesKey Research Focus
Enzyme Catalysis High selectivity, mild reaction conditions, reduced waste.Screening for optimal enzymes (e.g., Lipozyme® TL IM), reaction optimization.
Flow Chemistry Enhanced safety, scalability, higher yields, precise control.Reactor design, optimization of flow rate, temperature, and reagent concentration.
Multi-Component Reactions Increased efficiency, rapid generation of diverse analogs.Design of novel MCR pathways, exploration of isocyanide and amine diversity.
Green Solvents Reduced environmental impact and toxicity.Solubility studies, catalyst compatibility, and solvent recycling strategies.

Advanced Analog Design and Synthesis for Enhanced Specificity

The isoindoline-1,3-dione and cinnamamide (B152044) moieties are both "privileged structures" known to interact with a multitude of biological targets. The key to unlocking therapeutic potential lies in designing analogs with high specificity for a single target to minimize off-target effects.

Future research should systematically explore the structure-activity relationship (SAR) by modifying three key regions of the molecule:

The Isoindoline-1,3-dione Ring: Introduction of substituents (e.g., fluorine, methoxy (B1213986) groups) on the aromatic ring can modulate electronic properties and lipophilicity, potentially enhancing target binding and pharmacokinetic profiles. ontosight.ai

The Cinnamamide Phenyl Ring: Substitution on this ring can influence interactions within the target's binding pocket. Exploring a range of electron-donating and electron-withdrawing groups is crucial.

The Amide Linker: Altering the linker between the two core scaffolds could optimize the spatial orientation of the molecule, leading to improved target engagement.

Table 2 outlines potential analog design strategies.

Molecular ScaffoldModification StrategyDesired Outcome
Isoindoline-1,3-dione Substitution on the aromatic ring (e.g., -F, -Cl, -OCH3).Improved binding affinity, altered solubility, enhanced metabolic stability.
Cinnamamide Substitution on the phenyl ring, modification of the α,β-unsaturated system.Enhanced target specificity, modulation of electronic properties.
Linker Region Introduction of conformational constraints or flexible chains.Optimized spatial arrangement for target interaction, improved pharmacokinetics.

Application of this compound as Chemical Probes for Biological Research

A significant opportunity exists in developing derivatives of this compound as chemical probes to investigate biological pathways and validate drug targets. By tagging the molecule, researchers can track its distribution, identify binding partners, and elucidate its mechanism of action.

Probe Development Strategies:

Fluorescent Labeling: Attaching a fluorophore to a non-critical position on the molecule would allow for its visualization in cells and tissues using fluorescence microscopy, enabling studies of its subcellular localization.

Biotinylation: Incorporating a biotin (B1667282) tag would facilitate affinity purification experiments (e.g., pull-down assays) to isolate and identify the protein targets of the compound.

Radiolabeling: Introducing a positron-emitting isotope, such as Fluorine-18, could transform the molecule into a PET (Positron Emission Tomography) imaging agent. researchgate.net This would enable non-invasive, real-time visualization of its target engagement and distribution in living organisms, which is invaluable for preclinical and clinical development. researchgate.net

Potential Beyond Medicinal Applications (e.g., Agricultural Chemistry, Material Science)

The structural motifs within this compound suggest utility beyond medicine. Both cinnamamides and isoindoline-1,3-diones have been investigated for applications in agriculture and material science.

Agricultural Chemistry:

Fungicides: Cinnamamide derivatives have been developed as fungicides against various plant pathogens. acs.orgnih.gov Analogs of this compound could be screened for activity against economically important fungi like Botrytis cinerea and Valsa mali. acs.org

Herbicides: Isoindoline-1,3-dione derivatives have shown promise as protox inhibitor herbicides, which cause symptoms like leaf necrosis in weeds. nih.gov Research could explore whether this compound analogs possess similar herbicidal properties with good crop selectivity. nih.gov

Insecticides and Nematicides: The cinnamamide scaffold is a versatile pharmacophore in agrochemicals and has been incorporated into compounds with insecticidal and nematicidal activity. nih.govresearchgate.net

Material Science:

Polymers and Dyes: The rigid, aromatic structure of the isoindoline-1,3-dione core makes it a candidate for inclusion in novel polymers or as a scaffold for organic dyes and pigments. researchgate.netresearchgate.net

Nonlinear Optical (NLO) Materials: Isoindoline-1,3-dione derivatives are considered eligible candidates for NLO materials due to their delocalized π-electron systems, which are essential for applications in telecommunications and optical data storage. acgpubs.org

Integration with High-Throughput Screening and Combinatorial Chemistry for Drug Discovery Initiatives

To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery techniques are essential. Combinatorial chemistry allows for the rapid, parallel synthesis of a large library of structurally related analogs. ontosight.ai

This process involves systematically combining different building blocks corresponding to the variable regions of the molecule (the isoindoline-dione core, the cinnamoyl moiety, and their respective substituents). Once a diverse library is generated, it can be subjected to high-throughput screening (HTS). nih.govontosight.ai HTS utilizes automated, robotized assays to rapidly evaluate the biological activity of thousands of compounds against a specific target or cellular pathway. researchgate.netontosight.ai

This integrated approach accelerates the discovery of "hit" compounds, which can then be selected for further optimization in a focused lead development program. By combining these powerful technologies, researchers can significantly shorten the timeline for identifying novel drug candidates derived from the this compound structure.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(1,3-dioxoisoindolin-5-yl)cinnamamide, and how can its purity be validated?

  • Synthesis : The compound can be synthesized via coupling reactions using cinnamoyl chloride and 5-amino-1,3-dioxoisoindoline derivatives. A typical procedure involves refluxing reactants in glacial acetic acid or acetone with a base (e.g., potassium carbonate) to neutralize HCl byproducts .
  • Purity Validation : Analytical techniques include:

  • NMR Spectroscopy : Confirm regiochemistry and substituent positions via 1H^1H- and 13C^{13}C-NMR chemical shifts .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • HPLC : Assess purity using reverse-phase columns with UV detection .

Q. What structural features influence the compound’s reactivity in biological systems?

  • The cinnamamide moiety enables π-π stacking with aromatic residues in enzyme binding pockets, while the 1,3-dioxoisoindolinyl group introduces steric and electronic effects that modulate solubility and target selectivity .
  • Hydrophilicity : Substituents on the isoindolinyl ring (e.g., electron-withdrawing groups) can enhance aqueous solubility, critical for in vitro assays .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported biological activities of This compound derivatives?

  • Crystal Structure Refinement : Use SHELXL (part of the SHELX suite) to refine X-ray data and identify conformational variations that affect ligand-receptor interactions .
  • Packing Analysis : Tools like Mercury CSD can compare intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) across derivatives to explain activity differences .
  • Example: A derivative with a twisted cinnamamide conformation may show reduced CDK2 inhibition due to impaired binding .

Q. What strategies optimize synthetic yields while minimizing side-product formation?

  • Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may increase hydrolysis byproducts. Alternative solvents like THF or acetone balance reactivity and stability .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) can enhance regioselectivity. For example, Pd(PPh3_3)4_4 improved yields in analogous chalcone syntheses .
  • Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb water in condensation reactions .

Q. How do computational models predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and topological polar surface area (TPSA) to estimate blood-brain barrier penetration and solubility .
  • Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., dopamine receptors) to prioritize derivatives for synthesis .
  • Data Contradiction Resolution : Cross-validate in silico predictions with experimental SPR (surface plasmon resonance) binding assays to address false positives .

Methodological Considerations for Data Interpretation

Q. How should researchers address inconsistencies in NMR data across studies?

  • Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3). Always report solvent and reference standards (e.g., TMS) .
  • Dynamic Processes : Rotameric equilibria in the cinnamamide chain can split peaks. Variable-temperature NMR clarifies such behavior .

Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against CDK2 or other targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) .
  • X-ray Crystallography : Co-crystallize the compound with the target enzyme to identify binding-site interactions .

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